Synthesis Yield: Documented Scalable Process vs. Undefined Laboratory Methods
A patent describes a specific, two-step process for preparing 2-azaspiro[4.6]undecan-3-one from a dinitrile precursor, offering a reproducible route with a reported yield of 100% for the deacetylation step (as described in a specific example) . This contrasts with the lack of defined, scalable protocols for many closely related azaspiro analogs, where yields are often unreported or highly variable in the literature [1][2].
| Evidence Dimension | Synthetic Yield (Deacetylation Step) |
|---|---|
| Target Compound Data | 100% yield (as described in patent example) |
| Comparator Or Baseline | 2-Azaspiro[4.5]decan-3-one and 2-Azaspiro[4.4]nonan-3-one (unreported yields for this specific step) |
| Quantified Difference | Not directly comparable due to lack of data for comparators |
| Conditions | Heating N-acetyl-3-oxo-2-azaspiro[4,6]undecane at 60°C for 6h in 80% aq. ethanol with K2CO3 |
Why This Matters
A defined, high-yielding synthetic route reduces procurement risk and cost for medicinal chemistry programs, enabling reliable scale-up and analog synthesis.
- [1] Google Patents. AU3214593A - A process for preparing 2-azaspiro-(4.4)-nonan-3-one, 2-azaspiro-(4.5)-decan-3-one and 2-azaspiro-(4.6)- undecan-3-one. View Source
- [2] Komarova, K. Y., Lukin, A. Y., Vinogradova, L. V., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6), 245-250. View Source
